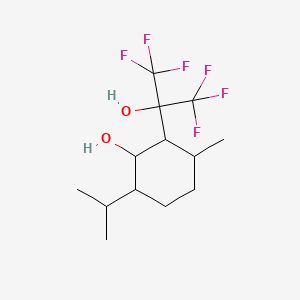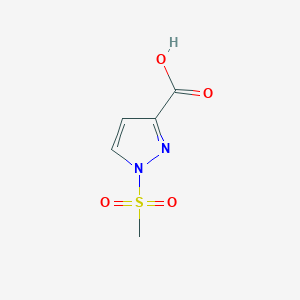
Cyclohexanol, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-6-isopropyl-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanol, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-6-isopropyl-3-methyl- is a fluorinated organic compound. This compound is notable for its unique structure, which includes multiple fluorine atoms, making it highly relevant in various scientific and industrial applications. The presence of fluorine atoms often imparts unique chemical and physical properties to the compound, such as increased stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This can be achieved through various fluorination reactions, often using reagents such as hexafluoropropylene oxide or other fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorine species. The process must be carefully controlled to ensure the desired product’s purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanol, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-6-isopropyl-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols .
Applications De Recherche Scientifique
Cyclohexanol, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-6-isopropyl-3-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems due to its unique structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Cyclohexanol, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-6-isopropyl-3-methyl- exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms can influence the compound’s reactivity and interactions with enzymes or receptors, potentially leading to unique biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopentanol, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-
- 2,5-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclopentan-1-one
Uniqueness
Cyclohexanol, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-6-isopropyl-3-methyl- is unique due to its specific arrangement of fluorine atoms and the presence of isopropyl and methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications .
Propriétés
Numéro CAS |
34844-42-3 |
|---|---|
Formule moléculaire |
C13H20F6O2 |
Poids moléculaire |
322.29 g/mol |
Nom IUPAC |
2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-3-methyl-6-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C13H20F6O2/c1-6(2)8-5-4-7(3)9(10(8)20)11(21,12(14,15)16)13(17,18)19/h6-10,20-21H,4-5H2,1-3H3 |
Clé InChI |
RWABFIHTJVNYGG-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(C1C(C(F)(F)F)(C(F)(F)F)O)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide](/img/structure/B13995035.png)
![Dimethyl [(anthracen-9-yl)methylidene]propanedioate](/img/structure/B13995036.png)


![5-chloro-N2-[4-(dimethylphosphoryl)-2-methoxyphenyl]-N4-phenylpyrimidine-2,4-diamine](/img/structure/B13995050.png)
![Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate](/img/structure/B13995056.png)
![2-[Phenyl(propanoyl)amino]ethyl propanoate](/img/structure/B13995058.png)
![2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid](/img/structure/B13995064.png)


